molecular formula C7H13Cl2N3S B1323462 1-(2-Thiazolyl)piperazine dihydrochloride CAS No. 492431-13-7

1-(2-Thiazolyl)piperazine dihydrochloride

Cat. No.: B1323462
CAS No.: 492431-13-7
M. Wt: 242.17 g/mol
InChI Key: LUTXGFQJZYAWFJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Thiazolyl)piperazine dihydrochloride typically involves the reaction of 2-chlorothiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Thiazolyl)piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

1-(2-Thiazolyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Thiazolyl)piperazine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with GABA receptors and other neurotransmitter systems .

Comparison with Similar Compounds

1-(2-Thiazolyl)piperazine dihydrochloride can be compared with other piperazine derivatives such as:

What sets this compound apart is its unique thiazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h3,6,8H,1-2,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTXGFQJZYAWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620222
Record name 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492431-13-7
Record name 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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